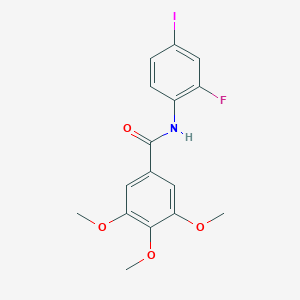![molecular formula C26H21ClN2O5 B278188 N-[3-({(2E)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]prop-2-enoyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B278188.png)
N-[3-({(2E)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]prop-2-enoyl}amino)-4-methoxyphenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-({(2E)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]prop-2-enoyl}amino)-4-methoxyphenyl]-2-furamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[3-({(2E)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]prop-2-enoyl}amino)-4-methoxyphenyl]-2-furamide is not fully understood. However, it is known to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells. These kinases include BTK, ITK, and TEC.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-[3-({(2E)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]prop-2-enoyl}amino)-4-methoxyphenyl]-2-furamide has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines and to reduce the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-({(2E)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]prop-2-enoyl}amino)-4-methoxyphenyl]-2-furamide in lab experiments is its potent activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-[3-({(2E)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]prop-2-enoyl}amino)-4-methoxyphenyl]-2-furamide. One area of interest is the development of more potent and selective inhibitors of BTK, ITK, and TEC. Another area of interest is the development of combination therapies that target multiple kinases involved in cancer cell growth and survival. Additionally, research is needed to better understand the mechanism of action of TAK-659 and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of N-[3-({(2E)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]prop-2-enoyl}amino)-4-methoxyphenyl]-2-furamide involves several steps. The starting materials are 3-amino-4-methoxybenzoic acid and 3-chloro-4-methylphenylacetic acid. The two compounds are reacted to form an amide bond, which is then coupled with a furan ring to form the final product.
Aplicaciones Científicas De Investigación
N-[3-({(2E)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]prop-2-enoyl}amino)-4-methoxyphenyl]-2-furamide has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that TAK-659 has potent anti-tumor activity in preclinical models of lymphoma and leukemia.
Propiedades
Nombre del producto |
N-[3-({(2E)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]prop-2-enoyl}amino)-4-methoxyphenyl]-2-furamide |
|---|---|
Fórmula molecular |
C26H21ClN2O5 |
Peso molecular |
476.9 g/mol |
Nombre IUPAC |
N-[3-[[(E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoyl]amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C26H21ClN2O5/c1-16-5-6-17(14-20(16)27)22-11-8-19(34-22)9-12-25(30)29-21-15-18(7-10-23(21)32-2)28-26(31)24-4-3-13-33-24/h3-15H,1-2H3,(H,28,31)(H,29,30)/b12-9+ |
Clave InChI |
LWFUIRGLSUPJFU-FMIVXFBMSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC=CO4)OC)Cl |
SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC=CO4)OC)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC=CO4)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-iodo-2-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278105.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B278106.png)
![2-methoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B278108.png)
![5-(3-chloro-4-methoxyphenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B278110.png)
![4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278114.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea](/img/structure/B278115.png)
![4-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278116.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B278117.png)
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B278119.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(benzyloxy)benzamide](/img/structure/B278121.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B278122.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-methoxybenzoyl)thiourea](/img/structure/B278123.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B278126.png)